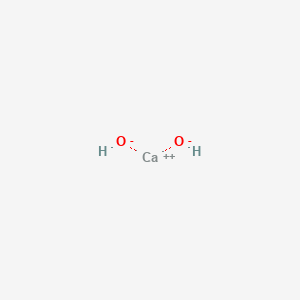

Calcium;dihydroxide

Descripción general

Descripción

Calcium dihydroxide, commonly termed calcium hydroxide or slaked lime, is an inorganic compound with the chemical formula Ca(OH)₂. It is a white, odorless powder or crystalline solid that exhibits high alkalinity (pH ~12.4) due to the release of hydroxyl ions (OH⁻) upon dissolution in water . Its solubility in water is moderate (~1.73 g/L at 20°C), but it reacts exothermically with acids to form calcium salts and water. Key applications include:

- Dentistry: Antimicrobial root canal medicament via protein denaturation and DNA damage in bacteria .

- Construction: pH regulator in cement hydration and mortar formulations .

- Environmental: Wastewater treatment and flue-gas desulfurization .

- Biomedical: Antimicrobial coatings for metallic orthopedic implants .

Métodos De Preparación

Traditional Preparation Methods

Laboratory Synthesis via Metathesis Reaction

In laboratory settings, calcium hydroxide is often prepared by reacting calcium chloride (CaCl₂) with sodium hydroxide (NaOH):

.

This double displacement reaction yields a colloidal suspension of Ca(OH)₂, which is vacuum-filtered and dried. While this method achieves high purity (>95%), it generates sodium chloride as a byproduct, necessitating additional purification steps for applications requiring low electrolyte content .

Advanced Industrial Production Techniques

Controlled Slaking with Organic Solvents

A patented method (US4636379A) addresses the limitations of conventional slaking by incorporating organic solvents to retard reaction kinetics . The slaking liquid comprises 30–50% water and 50–70% solvents such as methanol or ethanol, which lower the reaction temperature to below 45°C during initial mixing . This prevents premature agglomeration and enhances the specific surface area to 35–55 m²/g—a 2–3× improvement over traditional methods .

Table 1: Effect of Organic Solvents on Calcium Hydroxide Properties

| Solvent System (Water:Solvent) | Specific Surface Area (m²/g) | Reactivity (Relative to Control) |

|---|---|---|

| 100% Water | 13–19 | 1.0 |

| 50:50 Water:Methanol | 35–42 | 2.5 |

| 40:60 Water:Ethanol | 45–55 | 3.0 |

| Data derived from . |

Multi-Stage Reaction Vessel System

The same patent outlines a continuous production process using three reaction vessels:

-

Mixing Vessel : Lime and slaking liquid blended at <30°C.

-

Main Reactor : Heated to 50–70°C to initiate controlled hydration.

-

Final Reactor : Temperature peaks at 85–110°C, ensuring complete conversion .

This staged approach minimizes grit formation (<1% by mass) and enables solvent recovery via vacuum degassing .

Modern Synthesis Approaches

Anion Exchange Method

Recent research demonstrates a novel pathway using sodium hydroxide and calcium carbonate :

.

Thermogravimetric analysis (TGA) reveals that reaction temperature and NaOH/CaCO₃ molar ratios critically influence yield. At 80°C with a 3.8:1 NaOH/CaCO₃ ratio, conversion efficiency reaches 96% .

Table 2: Impact of Temperature on Anion Exchange Reaction Yield

| Temperature (°C) | NaOH/CaCO₃ (mol/mol) | Conversion Efficiency (%) |

|---|---|---|

| 45 | 2.5 | 69 |

| 60 | 3.8 | 89 |

| 80 | 3.8 | 96 |

| Data sourced from . |

Temperature and Reaction Time Optimization

Prolonged reaction times at elevated temperatures promote complete anion exchange but risk sodium carbonate hydrate (Na₂CO₃·H₂O) contamination. At 80°C, extending the reaction beyond 5 minutes reduces Na₂CO₃·H₂O content from 11.1% to 1.7% .

Comparative Analysis of Preparation Methods

Table 3: Method-Specific Advantages and Limitations

Análisis De Reacciones Químicas

El hidróxido de calcio experimenta varios tipos de reacciones químicas:

- Reacciones de neutralización: Reacciona con ácidos para formar agua y una sal correspondiente . Por ejemplo:

2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{H}_2\text{O} Ca(OH)2+2HCl→CaCl2+2H2O

Carbonatación: Reacciona con dióxido de carbono para formar carbonato de calcio {_svg_7}:2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} Ca(OH)2+CO2→CaCO3+H2O

Reacción con metales: Puede disolver metales como el aluminio, formando iones aluminato.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Endodontics

Calcium hydroxide is extensively used in dentistry, particularly in endodontics. It serves as an intracanal medicament due to its antimicrobial properties and ability to induce mineralization. Studies have shown that calcium hydroxide can effectively eliminate bacteria from infected root canals when used as a dressing material.

- Case Study: A study evaluated the efficacy of calcium hydroxide in removing residual Ca(OH)₂ from simulated root canals. The results indicated that ultrasonic irrigation and EndoActivator were significantly more effective in removing the compound compared to traditional methods, achieving nearly complete removal in most cases .

1.2 Orthopedic Implants

Recent research has investigated the use of calcium hydroxide as an antimicrobial coating for metallic orthopedic implants. The study demonstrated that Ca(OH)₂ coatings significantly reduced bacterial growth on titanium surfaces, suggesting potential for preventing infections associated with implants.

- Data Table: Antimicrobial Performance of Ca(OH)₂ Coating

| Coating Type | Bacterial Growth Reduction (%) | Lag Phase Increase (hours) |

|---|---|---|

| Uncoated | 0 | N/A |

| Hydroxyapatite | ~50 | 10 |

| Calcium Hydroxide | ~70 | 25 |

This indicates that the Ca(OH)₂ coating could be a promising solution for enhancing the longevity and safety of orthopedic implants .

Environmental Applications

2.1 Water Treatment

Calcium hydroxide plays a crucial role in water treatment processes, particularly in pH adjustment and precipitative softening. It is used to remove heavy metals and other contaminants from wastewater.

- Application Data: Water Treatment Processes Using Ca(OH)₂

| Process | Functionality |

|---|---|

| pH Adjustment | Raises pH to prevent corrosion |

| Precipitative Softening | Removes hardness by precipitating calcium salts |

The compound's effectiveness in these processes is attributed to its low toxicity and cost-effectiveness, making it a preferred choice for many water treatment facilities .

2.2 Soil Stabilization

In construction, calcium hydroxide is utilized for soil stabilization. It enhances soil properties by increasing its bearing capacity and reducing plasticity.

- Case Study: A field study showed that adding Ca(OH)₂ to clayey soils improved their load-bearing capacity by approximately 30%, demonstrating its effectiveness in geotechnical applications.

Industrial Applications

3.1 Paper Industry

Calcium hydroxide is integral in the production of sodium hydroxide through the causticizing process in the Kraft method of paper manufacturing.

- Process Overview: Causticizing in Paper Production

| Step | Description |

|---|---|

| Addition of Burned Lime | Reacts with green liquor to produce sodium hydroxide |

This application highlights calcium hydroxide's importance in producing high-quality paper products while also managing waste effectively .

3.2 Construction

In construction, calcium hydroxide is used to create lime mortar and plaster, providing durability and resistance to environmental factors.

- Data Table: Properties of Calcium Hydroxide in Construction

| Property | Value |

|---|---|

| pH | 12.6 |

| Solubility | 1.2 g/L |

| Compressive Strength | Varies with mix design |

The high pH of calcium hydroxide contributes to its antimicrobial properties, making it beneficial for building materials exposed to moisture .

Mecanismo De Acción

El mecanismo de acción del hidróxido de calcio implica la disociación de iones calcio e hidróxido . Los iones hidróxido aumentan el pH, creando un ambiente alcalino que es hostil a las bacterias y otros microorganismos . Esta propiedad es particularmente útil en aplicaciones dentales, donde el hidróxido de calcio se utiliza para desinfectar los conductos radiculares .

Comparación Con Compuestos Similares

Calcium Carbonate (CaCO₃)

| Property | Calcium Dihydroxide (Ca(OH)₂) | Calcium Carbonate (CaCO₃) |

|---|---|---|

| Chemical Formula | Ca(OH)₂ | CaCO₃ |

| Solubility in Water | 1.73 g/L (20°C) | 0.013 g/L (25°C) |

| pH in Solution | ~12.4 (strong base) | ~9.4 (weak base) |

| Key Applications | Cement hydration, disinfection | Construction materials, antacids |

| Reactivity | Reacts with acids, CO₂ | Reacts with acids to release CO₂ |

Calcium carbonate is structurally distinct as a carbonate salt, making it less reactive in alkaline environments compared to Ca(OH)₂. It is pivotal in decarbonisation processes under ambient conditions when treated with sodium hydroxide, forming Ca(OH)₂ and sodium carbonate .

Calcium Chloride (CaCl₂)

| Property | Calcium Dihydroxide (Ca(OH)₂) | Calcium Chloride Anhydrous (CaCl₂) |

|---|---|---|

| Chemical Formula | Ca(OH)₂ | CaCl₂ |

| Solubility in Water | 1.73 g/L | 74.5 g/100 mL (20°C) |

| Hygroscopicity | Moderate | Extremely high |

| Key Applications | pH adjustment, antimicrobial uses | De-icing, desiccant, food additive |

Calcium chloride lacks the alkaline properties of Ca(OH)₂ but shares high solubility. Its dihydrate form (CaCl₂·2H₂O) contains 24.5% water, reducing its utility in moisture-sensitive applications compared to the anhydrous form .

Dicalcium Phosphate (CaHPO₄)

| Property | Calcium Dihydroxide (Ca(OH)₂) | Dicalcium Phosphate (CaHPO₄) |

|---|---|---|

| Chemical Formula | Ca(OH)₂ | CaHPO₄ |

| Solubility in Water | 1.73 g/L | 0.02 g/L (25°C) |

| pH in Solution | ~12.4 | ~7.0 (neutral) |

| Key Applications | Dental disinfection, cement | Food additive, bone regeneration |

Dicalcium phosphate is a non-alkaline calcium source used in dietary supplements and biomaterials.

Calcium Oxide (CaO)

| Property | Calcium Dihydroxide (Ca(OH)₂) | Calcium Oxide (CaO) |

|---|---|---|

| Chemical Formula | Ca(OH)₂ | CaO |

| Solubility in Water | 1.73 g/L | Reacts violently to form Ca(OH)₂ |

| Heat Release | Moderate (during dissolution) | High (exothermic hydration) |

| Key Applications | Construction, disinfection | Steel production, soil stabilization |

Calcium oxide (quicklime) is a precursor to Ca(OH)₂ via hydration. Its high reactivity and exothermic nature limit direct use in biomedical applications compared to Ca(OH)₂ .

Actividad Biológica

Calcium hydroxide (Ca(OH)₂), commonly known as slaked lime, is a widely used compound in various fields, particularly in medicine and dentistry. Its biological activity is characterized by its antimicrobial properties, effects on tissue regeneration, and influence on cellular processes. This article provides a comprehensive overview of the biological activity of Ca(OH)₂, supported by data tables, case studies, and research findings.

1. Antimicrobial Activity

Calcium hydroxide exhibits significant antimicrobial activity, particularly in endodontics. The compound dissociates into calcium and hydroxyl ions upon contact with aqueous fluids, which contribute to its bactericidal properties.

Table 1: Antimicrobial Efficacy of Calcium Hydroxide Against Common Endodontic Pathogens

| Pathogen | Efficacy Level |

|---|---|

| Enterococcus faecalis | Low |

| Staphylococcus aureus | High |

| Escherichia coli | High |

| Candida albicans | Moderate |

Research indicates that while Ca(OH)₂ is effective against many pathogens, it is less effective against Enterococcus faecalis and Candida albicans, which are commonly associated with persistent infections in root canals . The high pH created by Ca(OH)₂ disrupts the cytoplasmic membrane of bacteria, leading to cell death through protein denaturation and membrane integrity loss .

2. Cytotoxicity and Tissue Effects

The cytotoxicity of Ca(OH)₂ has been evaluated in various studies. While it can induce tissue irritation at high concentrations, its controlled use in dental applications has shown promising results in promoting tissue healing.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of Ca(OH)₂ microcapsules on human dental pulp cells, it was found that while high concentrations resulted in decreased cell viability, lower concentrations promoted the expression of bone-related markers such as collagen type I (Col I) and osteocalcin (OCN) . This suggests that Ca(OH)₂ can stimulate regenerative processes when used appropriately.

3. Influence on Dentine Composition

Calcium hydroxide is also known for its impact on dentine composition and fracture resistance. A study involving extracted mandibular premolars demonstrated that prolonged exposure to Ca(OH)₂ significantly reduced the fracture resistance of dentine over time.

Table 2: Impact of Calcium Hydroxide Exposure on Dentine Fracture Resistance

| Duration of Exposure | Fracture Resistance (MPa) |

|---|---|

| 7 days | 45 |

| 14 days | 40 |

| 30 days | 35 |

| 90 days | 25 |

The results indicated a progressive reduction in fracture resistance, with significant changes noted after 90 days of exposure . Scanning electron microscopy (SEM) revealed cracks and reduced mineral-to-matrix ratios in dentine subjected to Ca(OH)₂.

4. Biocompatibility and Clinical Implications

Calcium hydroxide's biocompatibility has been assessed through various animal studies. It has been shown to be non-irritating in certain applications; however, exposure can lead to corneal damage if not handled properly .

Clinical Relevance

In clinical settings, Ca(OH)₂ is frequently used for apexification procedures in endodontics to create an apical barrier in non-vital teeth. Its ability to induce hard tissue deposition makes it an invaluable tool for dental practitioners .

5. Conclusion

Calcium hydroxide demonstrates a range of biological activities that make it essential in medical and dental applications. Its antimicrobial properties, ability to promote tissue regeneration, and effects on dentine composition highlight its versatility. However, careful consideration of its concentration and exposure duration is necessary to maximize its benefits while minimizing potential cytotoxic effects.

Q & A

Basic Research Questions

Q. How can researchers determine the pH-dependent reactivity of calcium dihydroxide in aqueous solutions?

Calcium dihydroxide’s reactivity is influenced by its solubility (1.65 g/L at 20°C) and high alkalinity (pH ~12.4 in saturated solutions). To assess pH effects:

- Titration : Use standardized HCl to titrate calcium dihydroxide suspensions, monitoring pH changes with a calibrated meter. The steep pH drop at neutralization indicates buffering capacity .

- Carbonation Studies : Expose solutions to CO₂ (e.g., via controlled bubbling) and track pH reduction using indicators like phenolphthalein. Precipitation of calcium carbonate confirms reactivity .

- Safety Note : Wear protective gear (gloves, goggles) due to risks of severe eye irritation .

Q. What are the standard protocols for handling calcium dihydroxide in laboratory settings?

- Storage : Keep in airtight containers to prevent carbonation from atmospheric CO₂ .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause irritation or corrosion .

- Waste Disposal : Neutralize residues with weak acids (e.g., acetic acid) before disposal to mitigate environmental impact .

Q. How can the reaction between calcium dihydroxide and carbon dioxide be quantified in experimental systems?

- Gravimetric Analysis : Measure mass increase due to CaCO₃ formation after CO₂ exposure. Pre-dry samples to avoid interference from moisture .

- Spectroscopic Methods : Use FTIR (e.g., peaks at 875 cm⁻¹ for carbonate ions) to confirm reaction products .

- Kinetic Studies : Monitor reaction rates under varying CO₂ concentrations and temperatures to model environmental carbon capture processes .

Advanced Research Questions

Q. How do discrepancies in genotoxicity data for calcium dihydroxide arise across studies?

While in vitro studies report no genotoxicity (e.g., Ames test negative ), contradictions may stem from:

- Experimental Design : Differences in particle size (e.g., nano vs. micro-scale) affecting cellular uptake .

- pH Artifacts : High alkalinity may lyse cells, confounding results. Use pH-neutral buffers in cytotoxicity assays .

- Recommendation : Validate findings with multiple assays (e.g., micronucleus test + comet assay) and include positive controls.

Q. What methodologies optimize calcium-aluminum layered double hydroxide (LDH) synthesis using calcium dihydroxide?

- Co-Precipitation : Adjust pH to 10–12 using calcium dihydroxide and aluminum nitrate, maintaining a molar Ca/Al ratio of 2:1. Characterize LDH crystallinity via XRD .

- Aging Time : Extend aging to 24–48 hours at 60°C to enhance layer stacking and anion exchange capacity .

- Advanced Analysis : Use BET surface area measurements and TEM to correlate synthesis conditions with structural properties .

Q. How can spectroscopic data resolve ambiguities in calcium dihydroxide’s thermal decomposition pathways?

- Thermogravimetric Analysis (TGA) : Track mass loss at 580°C, corresponding to Ca(OH)₂ → CaO + H₂O. Compare with theoretical weight loss (24.3%) .

- DSC : Identify endothermic peaks during dehydration and exothermic events from recrystallization .

- IR Spectroscopy : Monitor O-H stretching (3644 cm⁻¹) disappearance during decomposition .

Q. What experimental approaches address contradictions in calcium dihydroxide’s efficacy as a dental material?

- Comparative Studies : Test antimicrobial activity against Enterococcus faecalis using direct contact vs. agar diffusion methods. Inconsistent results may arise from biofilm vs. planktonic cell models .

- pH Monitoring : Measure pH changes in root canals over time; prolonged alkalinity (>72 hours) is critical for antibacterial effects .

- Clinical Correlation : Link in vitro findings to clinical outcomes (e.g., periapical healing rates) in systematic reviews .

Q. How can calcium dihydroxide be utilized in advanced wastewater treatment systems?

- Heavy Metal Removal : Optimize dosing (e.g., 0.5–2 g/L) to precipitate metals like Pb²⁺ and Cd²⁺ as hydroxides. Validate via ICP-MS .

- Sludge Stabilization : Adjust pH to 12+ for pathogen inactivation. Monitor microbial viability with ATP luminescence assays .

- Pilot-Scale Testing : Compare batch vs. continuous flow systems for phosphate removal efficiency .

Q. What experimental designs mitigate risks in studying calcium dihydroxide’s reactivity with metals?

- Controlled Humidity : Conduct reactions in gloveboxes (<5% RH) to prevent H₂ generation from Ca(OH)₂ + Al/H₂O .

- Gas Chromatography : Quantify H₂ emissions during metal corrosion experiments .

- Material Compatibility : Pre-test metal coupons (e.g., brass, aluminum) in calcium dihydroxide slurries using electrochemical impedance spectroscopy .

Q. How can researchers ensure reproducibility in calcium dihydroxide-based synthesis protocols?

- Standardized Characterization : Mandate XRD, SEM, and FTIR for all synthesized materials to enable cross-study comparisons .

- Open Data : Publish raw spectral datasets (e.g., JCAMP-DX files) alongside manuscripts .

- Interlab Validation : Collaborate with multiple labs to test synthesis protocols, addressing variables like water purity and mixing rates .

Propiedades

Número CAS |

1305-62-0 |

|---|---|

Fórmula molecular |

CaH2O2 Ca(OH)2 |

Peso molecular |

74.09 g/mol |

Nombre IUPAC |

calcium;dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

Clave InChI |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

Impurezas |

Calcium carbonate, magnesium salts, iron. |

SMILES |

[OH-].[OH-].[Ca+2] |

SMILES canónico |

[OH-].[OH-].[Ca+2] |

Punto de ebullición |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

Densidad |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

Punto de inflamación |

/Calcium Hydroxide is/ non flammable |

melting_point |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

Key on ui other cas no. |

1305-62-0 |

Descripción física |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

Pictogramas |

Corrosive; Irritant |

Vida útil |

Readily absorbs carbon dioxide from air forming calcium carbonate. |

Solubilidad |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

Sinónimos |

Calcium hydroxide (8CI); A-Rock; BTTE; Biocalc; CH 2N; CLS-B; Cal-Z; Calbit; Calbreed; Calcicure; Calcium Hydroxide Plus Points; Calcium dihydroxide; Caldic 1000; Caldic 2000; Calen; Calvit; Carboxide; Ecolomaster; HA 20; HA 20 (hydroxide); HP-XL; Hi |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.